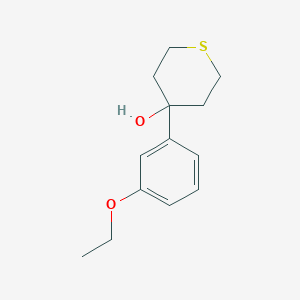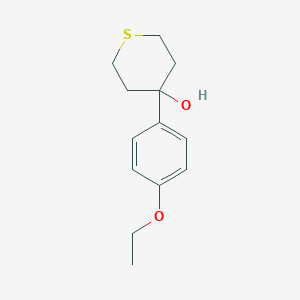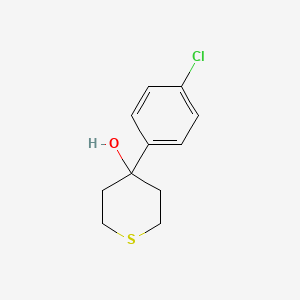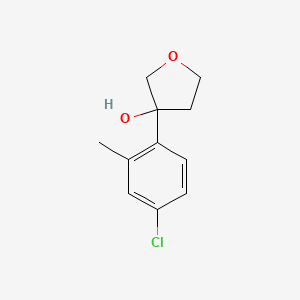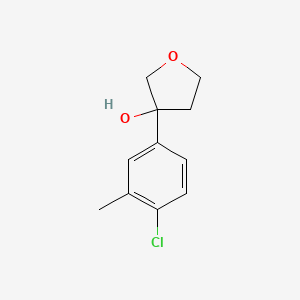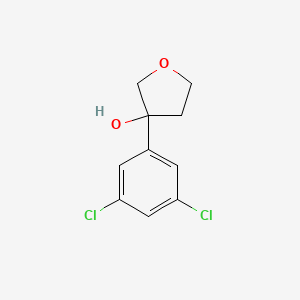![molecular formula C12H13F3O2S B8078055 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol](/img/structure/B8078055.png)
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “4-[3-(Trifluoromethoxy)phenyl]thian-4-ol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that transform starting materials into the desired compound. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the product. Industrial production methods often include the use of specialized equipment and techniques to handle large quantities of chemicals safely and effectively.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new chemical bonds.
Reduction: This reaction involves the gain of electrons, which can lead to the breaking of chemical bonds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of products depending on the substituents involved.
Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes to study its reactivity and properties.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is studied for its potential use in the treatment of various diseases and medical conditions.
Industry: this compound is used in industrial processes and applications, including the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but they can differ in their reactivity, biological activity, and applications. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These compounds may have similar chemical structures but can exhibit different behaviors in chemical reactions and biological systems.
Propiedades
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2S/c13-12(14,15)17-10-3-1-2-9(8-10)11(16)4-6-18-7-5-11/h1-3,8,16H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJISFIZCAVLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
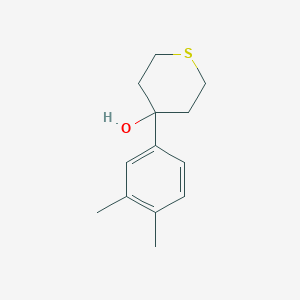
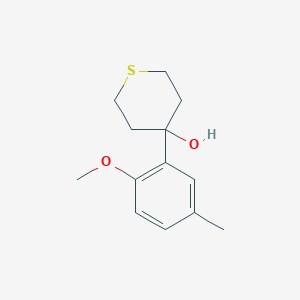
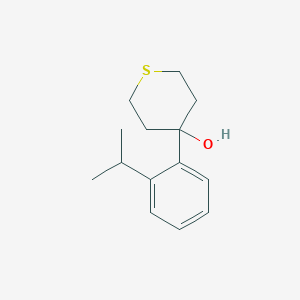
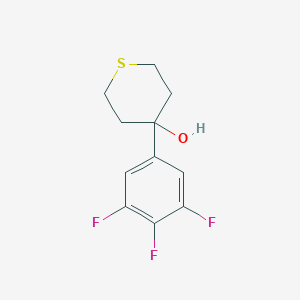
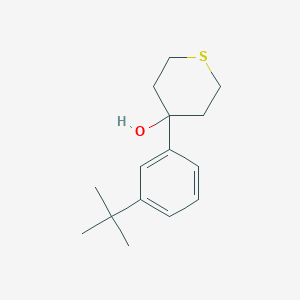
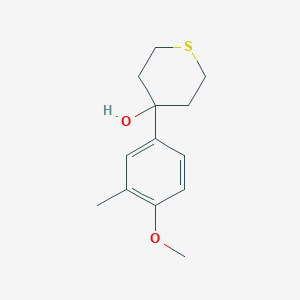
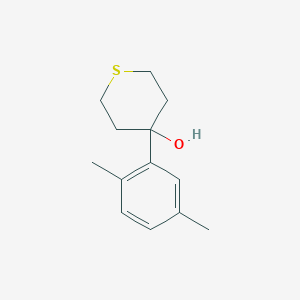
![4-[4-(2-Methylpropyl)phenyl]thian-4-ol](/img/structure/B8078026.png)
